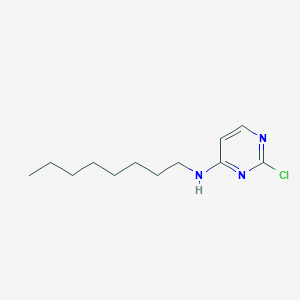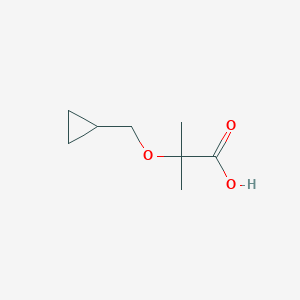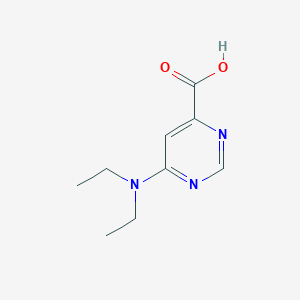![molecular formula C9H14O4 B1471859 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid CAS No. 1543209-19-3](/img/structure/B1471859.png)
2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid
Overview
Description
2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid is a chemical compound with the empirical formula C9H14O4 . It is a solid substance .
Molecular Structure Analysis
The molecular weight of this compound is 186.21 . The SMILES string representation of the molecule is OCC1CC2(CC1)OCCO2 .Physical and Chemical Properties Analysis
This compound is a solid substance . The molecular weight of the compound is 186.21 .Scientific Research Applications
Research Trends and Environmental Impact
Global Research Trends
Studies have summarized global research trends in the toxicity and mutagenicity of 2,4-D, highlighting the rapid advancements in understanding its environmental impact and mechanisms of action. The USA, Canada, and China have been leading contributors to this research area, with significant focus on occupational risks, neurotoxicity, and resistance to herbicides (Zuanazzi et al., 2020).
Environmental Fate and Biodegradation
The environmental fate, behavior, and eco-toxicological effects of 2,4-D on aquatic life, plants, and human health have been critically evaluated. The findings suggest the need for localized mitigation strategies to prevent environmental entry and for further exploration of its degradation and low-level exposure impacts (Islam et al., 2017).
Mechanisms of Action and Biotechnological Applications
Physiology of Acetic Acid Bacteria
Research on acetic acid bacteria (AAB) has been comprehensive, focusing on their role in the production of vinegar and fermented beverages. This showcases the biotechnological applications of AAB in food industry processes, which may parallel the research interest in compounds like 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid for similar applications (Lynch et al., 2019).
Biodegradation of Pesticides
The biodegradation of 2,4-D by microorganisms demonstrates the environmental persistence and potential for remediation of pesticide residues. This research underscores the importance of microbial processes in mitigating the environmental impacts of synthetic chemicals (Magnoli et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
2-(1,4-dioxaspiro[4.4]nonan-8-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c10-8(11)5-7-1-2-9(6-7)12-3-4-13-9/h7H,1-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPDCRNEUXWBMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1CC(=O)O)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(2E)-4-{2-azabicyclo[2.2.1]heptan-2-yl}-4-oxobut-2-enoic acid](/img/structure/B1471785.png)

![1-methyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1471787.png)

![2-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B1471794.png)


![2-(2,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1471799.png)
